YLF-466D

Description

Significance of AMP-Activated Protein Kinase (AMPK) in Cellular Homeostasis and Disease Models

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a crucial cellular energy sensor across all eukaryotic cells. biomolther.orgaccscience.combiologists.com Its primary role involves monitoring intracellular energy levels, particularly the ratios of AMP to ATP and ADP to ATP. accscience.commdpi.com When cellular energy is depleted, indicated by high AMP/ATP or ADP/ATP ratios, AMPK is activated to restore energy balance. accscience.commdpi.com This is achieved through a dual mechanism: inhibiting energy-consuming anabolic processes and promoting energy-generating catabolic processes. mdpi.com

The pivotal role of AMPK in maintaining metabolic homeostasis makes it integral to various physiological processes, including glucose and lipid metabolism, cell survival, growth, autophagy, and mitochondrial function. biologists.commdpi.commdpi.com Consequently, dysregulation of AMPK signaling is implicated in the pathogenesis of numerous human diseases. biologists.commdpi.com These include metabolic disorders such as type 2 diabetes and obesity, cardiovascular diseases like atherosclerosis and myocardial ischemia-reperfusion injury, neurodegenerative diseases, and cancer. biologists.commdpi.commdpi.comacs.org Given its widespread involvement in health and disease, AMPK has emerged as a promising therapeutic target, driving significant research into identifying pharmacological agents capable of modulating its activity. accscience.combiologists.commdpi.com

Overview of YLF-466D as a Research Activator of AMPK

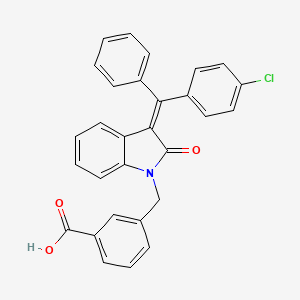

This compound is a synthetic small molecule that has been identified as a novel activator of AMP-activated protein kinase (AMPK). nih.govcaymanchem.comtargetmol.commedchemexpress.commolnova.com Its chemical name is 3-[[(3E)-3-[(4-chlorophenyl)phenylmethylene]-2,3-dihydro-2-oxo-1H-indol-1-yl]methyl]-benzoic acid, and it has a molecular formula of C29H20ClNO3 and a molecular weight of 465.9 g/mol . caymanchem.commolnova.comnih.govbioscience.co.uk this compound is utilized in chemical biology research as a tool to investigate the effects of AMPK activation in various cellular and physiological contexts. caymanchem.comguidetopharmacology.org

Research has demonstrated that this compound activates AMPK in a concentration-dependent manner in isolated platelets, typically within a range of 50-150 μM. nih.govx-mol.com This activation is confirmed by the phosphorylation of AMPK at Thr172, a key site for AMPK activation. targetmol.commedchemexpress.com Studies have shown that the effects of this compound on AMPK activation and downstream cellular responses can be blocked by known AMPK inhibitors like Compound C and ara-A, further confirming that its effects are mediated through AMPK. nih.govx-mol.com

Beyond platelet studies, this compound has been shown to activate cellular AMPK in other cell types, including L6 myotubes and HepG2 cells. In some instances, this activation is accompanied by an increase in the intracellular AMP:ATP ratio, while in other cell lines, such as Hela cells, AMPK activation occurs without detectable changes in the AMP:ATP ratio, suggesting that this compound may activate AMPK through dual mechanisms, potentially including allosteric activation. adooq.com Functional studies using this compound have shown its ability to stimulate glucose uptake in L6 myotubes and decrease glucose output and lipid content in hepatocytes.

Detailed research findings on the effects of this compound in platelet aggregation provide a clear example of its utility as a research tool. This compound has been shown to effectively inhibit platelet aggregation induced by various agonists, including thrombin, ADP, and collagen. nih.govcaymanchem.commedchemexpress.commolnova.com This inhibitory effect is concentration-dependent. medchemexpress.commolnova.com

| Platelet Agonist | IC50 (µM) |

| Thrombin | ~84 caymanchem.commedchemexpress.commolnova.com |

| ADP | ~55 caymanchem.commedchemexpress.commolnova.com |

| Collagen | ~87 caymanchem.commedchemexpress.commolnova.com |

This compound's anti-aggregatory effect is not specific to a single agonist type, indicating a common mechanism mediated by AMPK activation. medchemexpress.commolnova.com This involves stimulating endothelial nitric oxide synthase (eNOS) and its downstream signaling pathway, including the elevation of cyclic nucleotides cGMP and cAMP, and subsequent phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at Ser239 and Ser157. nih.govx-mol.com

Historical Context of Oxindole (B195798) Derivatives in Chemical Biology

Oxindole, also known as 1,3-dihydro-2H-indole-2-one, is a bicyclic chemical scaffold consisting of a six-membered benzene (B151609) ring fused with a five-membered pyrrole (B145914) ring, featuring a carbonyl group at the C-2 position. rsc.org This core structure is found in numerous natural alkaloids and synthetic compounds, contributing to a wide array of biological activities. rsc.orgnih.govfrontiersin.org The historical significance of oxindole derivatives in chemical biology stems from their prevalence in nature and their amenability to chemical modification, which allows for the generation of diverse compounds with varied biological functions. nih.gov

Oxindole derivatives have garnered significant attention in medicinal chemistry due to their pharmacologically advantageous properties. nih.gov Their simple structure and widespread occurrence in plants have reinforced their value in drug discovery programs. nih.gov Historically, oxindole derivatives have been explored for various biological activities, including anticancer, antimicrobial, antiviral, antileishmanial, antitubercular, antioxidative, and anti-inflammatory effects. nih.govfrontiersin.orgtandfonline.com The oxindole nucleus has served as a key scaffold in the design and synthesis of compounds targeting various diseases. tandfonline.comresearchgate.net The ability to introduce different chemical groups onto the oxindole core has facilitated the development of novel agents with improved pharmacological profiles. nih.gov The continued research into oxindole derivatives highlights their enduring importance as a versatile scaffold in the pursuit of new chemical probes and therapeutic agents in chemical biology. rsc.orgresearchgate.net

| Compound Class | Core Structure | Examples of Biological Activities |

| Oxindole Derivatives | 1,3-dihydro-2H-indole-2-one | Anticancer, Antimicrobial, Antiviral, Antitubercular, AMPK Activation nih.govfrontiersin.orgtandfonline.com |

This compound, as an oxindole derivative, fits within this historical context, representing a modern example of how this scaffold can be utilized to develop compounds with specific biological activities, in this case, the activation of AMPK for research purposes. caymanchem.comnih.govbioscience.co.uk

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[[(3Z)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20ClNO3/c30-23-15-13-21(14-16-23)26(20-8-2-1-3-9-20)27-24-11-4-5-12-25(24)31(28(27)32)18-19-7-6-10-22(17-19)29(33)34/h1-17H,18H2,(H,33,34)/b27-26- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBOVHROVFJFAH-RQZHXJHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)/C5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Engineering of Ylf 466d

Evolution of Synthetic Strategies for YLF-466D

The journey to an optimized synthesis of this compound began with foundational methods that, while effective for initial discovery, presented significant challenges for larger scale production. Strategic modifications and the adoption of modern synthetic principles were paramount in overcoming these early hurdles.

Initial Synthetic Approaches and Associated Limitations

The initial synthesis of this compound, often referred to as the "discovery route," utilized a palladium-catalyzed domino reaction. This sophisticated approach involved a sequence of intermolecular carbopalladation, C-H activation, and subsequent C-C bond formation to construct the core 3-(diarylmethylenyl)indolinone structure. While this method was instrumental in the initial identification and preliminary evaluation of this compound, it was beset by several limitations that hindered its utility for producing larger quantities of the compound.

| Limitation | Description |

| Low Geometric Selectivity | Production of a mixture of (E) and (Z) isomers, requiring extensive purification. |

| Impurity Formation | Generation of a dehalogenated byproduct, complicating the product isolation. |

| Low Yield | The overall yield of the desired product was insufficient for large-scale synthesis. |

| Purification Challenges | Reliance on column chromatography, which is not ideal for industrial-scale production. |

Palladium-Catalyzed C-H Activation for Scalable Synthesis

Building upon the principles of the initial discovery route but aiming to overcome its limitations, significant research and development efforts were focused on a palladium-catalyzed C-H activation process. This advanced methodology has become a cornerstone of modern synthetic chemistry due to its ability to form carbon-carbon bonds with high efficiency and selectivity, often with reduced need for pre-functionalized starting materials.

Development and Optimization of Reaction Conditions

The successful scale-up of the this compound synthesis hinged on the meticulous optimization of the palladium-catalyzed C-H activation reaction. The goal was to develop a process that was not only high-yielding but also highly selective for the desired (E)-isomer, while minimizing the formation of impurities. This was achieved through a systematic screening of various reaction parameters.

The choice of the palladium catalyst was critical, with various palladium sources and ligand combinations being evaluated to find the optimal balance between reactivity and selectivity. The base used in the reaction also played a crucial role in the efficiency of the C-H activation step, with different inorganic and organic bases being tested. Solvents were screened to identify a medium that would not only facilitate the reaction but also allow for easy product isolation and purification. Temperature and reaction time were also carefully controlled to maximize the conversion to the desired product while minimizing the formation of degradation products. This comprehensive optimization effort led to the development of a set of mild reaction conditions that were both robust and reproducible on a larger scale.

| Parameter | Considerations for Optimization |

| Palladium Catalyst | Screening of various Pd sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands to enhance selectivity and reactivity. |

| Base | Evaluation of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases to facilitate C-H activation without promoting side reactions. |

| Solvent | Selection of a suitable solvent (e.g., DMAc, NMP) to ensure solubility of reactants and facilitate product isolation. |

| Temperature | Optimization to achieve a reasonable reaction rate while minimizing the formation of thermal degradation products. |

| Reaction Time | Determination of the optimal time to maximize product formation and prevent the formation of byproducts from prolonged reaction times. |

Geometry Selectivity and Impurity Control in C-H Activation Pathways

A key challenge in the synthesis of this compound was controlling the geometry of the exocyclic double bond to exclusively form the desired (E)-isomer. The initial synthetic route produced a difficult-to-separate mixture of geometric isomers. The optimized palladium-catalyzed C-H activation process demonstrated a high degree of geometry selectivity, which was a significant breakthrough for the scalable production of this compound. This selectivity is likely achieved through a combination of steric and electronic factors in the transition state of the C-H activation and subsequent bond-forming steps, which are influenced by the choice of catalyst, ligand, and reaction conditions.

In addition to controlling the stereochemistry, the optimized process was also effective in minimizing the formation of the dehalogenated impurity. This was likely achieved by fine-tuning the reaction conditions to favor the desired C-H activation pathway over competing reductive dehalogenation pathways. The ability to effectively control the formation of these impurities was crucial for simplifying the downstream purification process, allowing for the isolation of high-purity this compound without the need for preparative chromatography.

Scale-Up Methodologies and Preclinical Production Efforts

The culmination of the process development efforts was the successful scale-up of the optimized palladium-catalyzed C-H activation synthesis of this compound. The robustness and efficiency of the developed process were demonstrated by the production of over 17 kilograms of the active pharmaceutical ingredient (API) to support preclinical studies. The synthesis was consistently performed in batches ranging from 3.0 to 3.6 kilograms, showcasing the scalability of the methodology.

The scale-up process involved translating the optimized laboratory-scale procedure to larger reaction vessels, which required careful consideration of factors such as heat transfer, mass transfer, and reaction kinetics on a larger scale. The successful multi-kilogram production of this compound with effective purging of impurities and low levels of residual solvents in the final API underscored the practicality and industrial viability of the developed synthetic route. This achievement was a critical step in advancing this compound as a promising preclinical drug candidate for metabolic diseases and myocardial ischemia-reperfusion injury.

Palladium-Free Synthetic Routes

A key step in the palladium-free synthesis of the this compound scaffold is the Knoevenagel condensation of 2-oxindole with a substituted benzophenone. This reaction forms the crucial exocyclic double bond of the alkene oxindole (B195798) core. The use of aluminum isopropoxide as a condensing agent has proven to be an effective alternative to traditional methods that may rely on palladium or other transition metals. nih.gov

The reaction is typically carried out by dissolving 2-oxindole and the corresponding benzophenone in a suitable solvent such as dry tetrahydrofuran (THF). The addition of pyridine and aluminum isopropoxide facilitates the condensation. The reaction mixture is heated to a moderate temperature, for instance, 40°C, and allowed to proceed overnight. nih.gov This method has been shown to produce a series of condensed oxindole derivatives in good yields under mild conditions. nih.gov A notable aspect of this aluminum-promoted condensation is the formation of both E and Z isomers, which can be successfully separated using column chromatography. nih.gov

Below is a table summarizing the general conditions for the aluminum-promoted Knoevenagel condensation:

| Component | Role/Description |

|---|---|

| 2-Oxindole | Starting material for the oxindole core |

| Substituted Benzophenone | Carbonyl component for condensation |

| Aluminum Isopropoxide | Condensing agent |

| Pyridine | Base |

| Tetrahydrofuran (THF) | Solvent |

| Temperature | 40°C |

| Reaction Time | Overnight |

| Work-up | Quenching with 3% Na2CO3 solution, extraction with ethyl acetate |

The utility of aluminum isopropoxide is highlighted by its ready availability and stability during prolonged storage, which does not significantly impact reaction yields. nih.gov

Design and Synthesis of Focused Libraries of this compound Derivatives

The development of a robust and versatile synthetic route is not only crucial for the production of a single target molecule but also for the generation of focused libraries of related compounds. Such libraries are invaluable for structure-activity relationship (SAR) studies and the identification of new drug candidates with improved pharmacological profiles. The convergent, palladium-free synthesis of this compound is explicitly designed to be amenable to the creation of focused libraries of direct AMPK activators. nih.govnih.gov

By systematically varying the substituents on the two key building blocks, the 2-oxindole and the benzophenone, a diverse array of this compound derivatives can be synthesized. For example, different functional groups on the aromatic rings of the benzophenone can be explored to probe the binding pocket of the AMPK enzyme. Similarly, modifications to the oxindole core can be made to optimize the physicochemical properties of the resulting compounds.

The table below illustrates the modular nature of the synthesis for library generation:

| Building Block | Point of Diversification | Potential Modifications |

|---|---|---|

| 2-Oxindole | Substitution on the aromatic ring or at the N1 position | Introduction of various functional groups (e.g., halogens, alkyls, alkoxys) |

| Benzophenone | Substitution on either or both phenyl rings | Wide range of commercially available or readily synthesized substituted benzophenones |

This strategic approach allows for the rapid assembly of a collection of structurally related molecules, facilitating a comprehensive exploration of the chemical space around the this compound scaffold in the quest for novel and more effective AMPK activators.

Molecular Mechanism of Action and Receptor Interaction Studies of Ylf 466d

Allosteric Activation of AMP-Activated Protein Kinase (AMPK) by YLF-466D

AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and two regulatory β and γ subunits. researchgate.net It functions as a key sensor of cellular energy status, becoming activated in response to conditions of low cellular energy, such as an increased AMP:ATP ratio. researchgate.netx-mol.com this compound has been shown to activate AMPK through an allosteric mechanism. adooq.com Allosteric activation involves the binding of a molecule to a site other than the active site, inducing a conformational change that enhances enzyme activity. nih.gov Studies suggest that this compound can allosterically stimulate inactive AMPK α subunit truncations and activate AMPK heterotrimers by antagonizing autoinhibition. researchgate.net This mechanism of activation appears to be AMP-independent in certain cell types, distinguishing it from traditional AMPK activators that rely on changes in adenine (B156593) nucleotide ratios. researchgate.net

Concentration-Dependent AMPK Activation

The activation of AMPK by this compound has been observed to be concentration-dependent. In isolated platelets, treatment with this compound resulted in AMPK activation within a concentration range of 50-150 μM. nih.govx-mol.com This activation is confirmed by the phosphorylation of AMPK at Thr172, a key site for AMPK activation. medchemexpress.commolnova.com

Data on the concentration-dependent effect of this compound on platelet aggregation, a downstream effect of AMPK activation, further illustrates its potency. The half-maximal inhibitory concentrations (IC50) of this compound against platelet aggregation induced by various agonists have been determined:

| Platelet Agonist | IC50 (μM) | Source |

| Thrombin | ~84 | medchemexpress.comtargetmol.commolnova.comcaymanchem.combiomol.combioscience.co.uk |

| ADP | ~55 | medchemexpress.comtargetmol.commolnova.comcaymanchem.combiomol.combioscience.co.uk |

| Collagen | ~87 | medchemexpress.comtargetmol.commolnova.comcaymanchem.combiomol.combioscience.co.uk |

These IC50 values indicate that this compound effectively inhibits platelet aggregation in a concentration-dependent manner, consistent with its role as an AMPK activator.

Activation Profile Across Recombinant AMPK Isoforms and Truncated Subunits

Research indicates that this compound can allosterically stimulate inactive AMPK α subunit truncations. researchgate.net Specifically, studies have shown activation of the α1 subunit truncations α1 (1-394) and α1 (1-335). molnova.com This suggests that this compound interacts with a region within the α1 subunit to induce activation. The ability to activate specific truncated subunits provides insight into the binding site and allosteric mechanism of this compound on the AMPK complex.

While the search results confirm activation of certain α1 subunit truncations, detailed information on the activation profile across a comprehensive panel of recombinant AMPK isoforms (e.g., α1β1γ1, α2β1γ1, etc.) was not extensively provided. However, it is noted that this compound activates AMPK heterotrimers by antagonizing autoinhibition. researchgate.net

Downstream Signaling Cascade Elucidation

Activation of AMPK by this compound triggers a cascade of downstream signaling events, particularly relevant to its observed antiplatelet effects.

Phosphorylation of Endothelial Nitric Oxide Synthase (eNOS)

A key downstream target of AMPK in platelets is endothelial nitric oxide synthase (eNOS). nih.govx-mol.comresearchgate.net this compound has been shown to induce activation-dependent phosphorylation of eNOS at Ser1177. nih.govresearchgate.netx-mol.comresearchgate.net This phosphorylation event is crucial for increasing eNOS activity and subsequent nitric oxide (NO) production. researchgate.net The phosphorylation of eNOS at Ser1177 by this compound was prevented by pretreatment with the AMPK inhibitors Compound C and ara-A, further confirming that this effect is mediated through AMPK activation. nih.govx-mol.comresearchgate.net

Modulation of Cyclic Nucleotide Metabolism (cGMP, cAMP)

Following the activation of eNOS and production of NO, downstream signaling involves the modulation of cyclic nucleotide metabolism, specifically the elevation of cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govx-mol.comresearchgate.netresearchgate.net These cyclic nucleotides are important second messengers involved in various cellular processes, including the regulation of platelet function. wikipedia.orgarborassays.comnih.gov

The increase in cGMP and cAMP levels induced by this compound is a consequence of AMPK-mediated eNOS activation. nih.govx-mol.comresearchgate.net Elevated cGMP levels typically lead to the activation of protein kinase G (PKG), while increased cAMP levels activate protein kinase A (PKA). These kinases then phosphorylate downstream targets, such as vasodilator-stimulated phosphoprotein (VASP), contributing to the antiplatelet effects. nih.govmedchemexpress.com The elevation of cGMP and cAMP by this compound was also prevented by AMPK inhibitors, underscoring the dependence of this effect on AMPK activation. nih.govx-mol.comresearchgate.net

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Pathways

Studies have demonstrated that this compound induces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). medchemexpress.comnih.govx-mol.comresearchgate.netresearchgate.net Specifically, phosphorylation sites at Ser239 and Ser157 on VASP have been identified as targets downstream of this compound activity. medchemexpress.comnih.govx-mol.comresearchgate.netresearchgate.net This phosphorylation is part of a signaling cascade initiated by AMPK activation. The pathway involves the stimulation of endothelial nitric oxide synthase (eNOS), leading to an elevation in the cyclic nucleotides cGMP and cAMP, and subsequently the phosphorylation of VASP. nih.govx-mol.comresearchgate.netresearchgate.net This eNOS-cGMP-PKG signaling axis is considered a major antiaggregatory mechanism in platelets, and this compound's ability to activate this pathway contributes to its inhibitory effect on platelet aggregation. nih.govx-mol.comresearchgate.netresearchgate.net

Interrogation of AMPK Inhibitor Antagonism on this compound Activity

Experimental evidence strongly supports that the effects of this compound are mediated through AMPK activation, as demonstrated by studies employing AMPK inhibitors. Pretreatment with established AMPK inhibitors, such as Compound C (CC) and ara-A, has been shown to abolish or prevent the effects of this compound. nih.govx-mol.comresearchgate.netresearchgate.netresearchgate.net This includes the inhibition of platelet aggregation induced by various agonists and the phosphorylation of VASP at Ser239 and Ser157. nih.govx-mol.comresearchgate.netresearchgate.netresearchgate.net The observation that these inhibitors counteract this compound's effects indicates a direct dependence on AMPK activity for the observed biological responses. nih.govx-mol.comresearchgate.netresearchgate.net

Research findings on the inhibition of platelet aggregation by this compound against different agonists are summarized in the table below. These effects were found to be concentration-dependent. molnova.comcaymanchem.commedchemexpress.comtargetmol.com

| Platelet Agonist | Approximate IC50 (µM) | Source |

| Thrombin | 84 | molnova.comcaymanchem.commedchemexpress.comtargetmol.com |

| ADP | 55 | molnova.comcaymanchem.commedchemexpress.comtargetmol.com |

| Collagen | 87 | molnova.comcaymanchem.commedchemexpress.comtargetmol.com |

Computational and Theoretical Investigations of Ylf 466d

Molecular Docking Studies with AMPK Enzyme Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to form a stable complex. This method is widely applied in drug discovery to predict the binding affinity and interaction modes of small molecules with target proteins. In the context of YLF-466D, molecular docking studies have been conducted to investigate its interaction with AMP-activated protein kinase (AMPK) enzyme complexes.

This compound has been identified as an activator of recombinant human α1β1γ1, α2β1γ1, and rat liver AMPK. Molecular docking of this compound with the Schizosaccharomyces pombe (S. pombe) AMPKa (25-351) suggests that the compound may bind in the cleft between the kinase domain and the autoinhibitory domain (AID). This proposed binding mode is distinct from that of AMP and A-769662, two other known AMPK activators, suggesting this compound may antagonize auto-inhibition through a different mechanism.

These docking studies provide a theoretical framework for understanding how this compound interacts with the AMPK enzyme at a molecular level, offering insights into the potential allosteric activation mechanism observed in cellular studies where this compound activated cellular AMPK without detectable changes in the AMP:ATP ratio.

Quantum Chemical Calculations for Structure-Activity Relationship (SAR) Elucidation

Quantum chemical calculations provide a more detailed electronic description of molecules and their interactions compared to classical force field methods used in typical molecular docking. These calculations can be employed to determine properties such as molecular orbital energies, charge distributions, and interaction energies, which are valuable for understanding structure-activity relationships (SAR). While specific quantum chemical calculations solely focused on the SAR of this compound with AMPK were not extensively detailed in the available information, the application of these methods in related studies highlights their potential in elucidating the electronic factors governing molecular interactions and biological activity.

For instance, quantum chemical methods, such as the semiempirical PM7 method, have been used in computational studies to optimize the structures of ligand-protein complexes generated by molecular docking. chemrxiv.org These calculations can help refine the binding poses and provide more accurate estimates of interaction energies, contributing to a better understanding of the forces driving ligand binding. chemrxiv.org Analysis of interaction modes, including hydrogen bonds, van der Waals interactions, and potential salt bridges, can be performed based on the optimized structures derived from quantum chemical calculations. chemrxiv.org This level of detail is crucial for identifying key molecular features responsible for the observed activity and can guide the design of analogs with improved properties.

The application of quantum chemical calculations in SAR studies typically involves correlating calculated molecular descriptors (electronic, structural, and energetic) for a series of related compounds with their experimentally determined biological activities. Although direct data for this compound SAR using these methods was not found, the principles applied in other computational chemistry studies chemrxiv.orgmdpi.comrsc.org are applicable to understanding the electronic basis of this compound's interaction with AMPK and informing future structural modifications.

Advanced Computational Modeling for Synthesis Optimization and Pathway Prediction

Advanced computational modeling techniques are increasingly being used to design and optimize synthetic routes for complex molecules. These methods can predict reaction outcomes, identify suitable catalysts and conditions, and explore alternative synthetic pathways. For this compound, computational approaches have contributed to the optimization of its synthesis.

One notable application is the optimization and development of a scalable palladium-catalyzed C−H activation process for the geometry-selective preparation of this compound. ecnu.edu.cn While the specific computational models used in this optimization were not detailed, such processes often involve computational chemistry to understand reaction mechanisms, predict regioselectivity and stereoselectivity, and minimize unwanted side reactions.

Beyond specific reaction optimization, computational tools are being developed for retrosynthesis prediction and synthesis accessibility assessment. arxiv.orgchemrxiv.orgchemrxiv.orgresearchgate.net These platforms and algorithms leverage large datasets of known chemical reactions to propose plausible synthetic routes from a target molecule back to commercially available starting materials. chemrxiv.orgchemrxiv.org Predicting synthesis accessibility computationally helps prioritize compounds for synthesis based on the complexity and feasibility of potential routes. chemrxiv.org While the direct application of these advanced, de novo synthesis planning tools specifically for this compound was not found, the successful optimization of a key synthetic step for this compound ecnu.edu.cn demonstrates the practical impact of computational modeling in facilitating the efficient production of this compound.

Data Tables

| AMPK Complex Activated (Recombinant Human) | Activation Observed |

| α1β1γ1 | Yes |

| α2β1γ1 | Yes |

| Rat Liver AMPK | Yes |

| S. pombe AMPKa (25-351) | Docking suggests binding |

| Platelet Aggregation Agonist | Approximate IC50 of this compound (μM) |

| Thrombin | 84 selleckchem.com |

| ADP | 55 medchemexpress.com |

| Collagen | 87 medchemexpress.com |

Advanced Analytical Techniques in the Research of Ylf 466d

Immunochemical Assays for Protein Phosphorylation Analysis

Immunochemical assays play a crucial role in investigating the cellular mechanisms of action of compounds like YLF-466D, particularly in assessing their impact on protein phosphorylation. Protein phosphorylation is a key post-translational modification that regulates the activity, localization, and interaction of many proteins involved in cellular signaling pathways.

Immunoblotting with Phospho-Specific Antibodies

Immunoblotting, also known as Western blotting, is a widely used technique for detecting specific proteins in a sample and determining their relative abundance. When combined with phospho-specific antibodies, this method allows for the selective detection of proteins that are phosphorylated at particular amino acid residues. This is essential for studying the activation state of signaling proteins, as phosphorylation often serves as a molecular switch.

In the context of this compound, research has utilized immunoblotting with phospho-specific antibodies to assess its effects on the phosphorylation of key proteins, such as AMP-activated protein kinase (AMPK) and Vasodilator-stimulated phosphoprotein (VASP). This compound has been identified as an activator of AMPK. Activation of AMPK is confirmed by detecting the activation-dependent phosphorylation at Thr172. Furthermore, this compound induces VASP phosphorylation, which is also measured by immunoblotting with phospho-specific antibodies targeting phosphorylation sites at Ser239 and Ser157. These findings indicate that this compound influences cellular pathways by modulating the phosphorylation status of these proteins.

The use of phospho-specific antibodies in immunoblotting allows researchers to gain insights into the downstream effects of this compound and its role as an AMPK activator. Studies have shown that this compound induces VASP phosphorylation by activating AMPK, and this effect can be prevented by AMPK inhibitors.

Advanced Techniques for Process Analytical Technology (PAT) in Scalable Synthesis

Process Analytical Technology (PAT) is a framework aimed at designing, analyzing, and controlling pharmaceutical manufacturing processes by measuring critical process parameters (CPPs) that affect critical quality attributes (CQAs) of the final product. The implementation of PAT in the scalable synthesis of compounds like this compound is crucial for ensuring product quality, improving process efficiency, and facilitating a transition towards real-time release.

The scalable synthesis of this compound has been a subject of research, particularly the development of practical methods for its preparation on a kilogram scale. A scalable palladium-catalyzed C-H activation process has been reported for the synthesis of this compound. This process involves specific reaction conditions and aims for geometry selectivity, effective impurity purging, and low levels of residual solvents in the final active pharmaceutical ingredient (API).

Advanced analytical techniques within the PAT framework are essential for monitoring and controlling such complex synthesis processes in real-time or near real-time. While specific details on the exact PAT techniques applied to the scalable synthesis of this compound are not extensively detailed in the provided search results, the principles of PAT are highly relevant. PAT tools commonly include in-situ spectroscopic and chromatographic analyzers, along with automated and statistical data analysis methods. These techniques enable continuous monitoring of reaction progress, intermediate formation, and impurity levels, allowing for timely adjustments to process parameters to maintain optimal conditions and ensure consistent product quality.

Preclinical Research Applications and Biological Insights of Ylf 466d

Investigations in Platelet Biology and Aggregation Modulation

YLF-466D has been investigated for its effects on platelet function, specifically its ability to modulate platelet aggregation. medchemexpress.comselleckchem.commolnova.com Platelet aggregation is a critical process in hemostasis, but its dysregulation can contribute to thrombotic disorders.

Effects on Isolated Platelets and Whole Blood Aggregation

Studies have shown that this compound inhibits platelet aggregation in both isolated platelets and whole blood samples. medchemexpress.comselleckchem.commolnova.comnih.gov This inhibitory effect is concentration-dependent. medchemexpress.commolnova.com In isolated platelets, this compound activates AMPK, as evidenced by the phosphorylation of Thr172, which is associated with the suppression of aggregation. medchemexpress.commolnova.comnih.gov The compound effectively inhibits aggregation induced by various agonists, including thrombin, ADP, and collagen. caymanchem.commedchemexpress.commolnova.comnih.gov Furthermore, this compound has been shown to attenuate whole blood aggregation induced by collagen. nih.govresearchgate.net

Agonist-Independent Anti-Aggregatory Effects

A notable finding is that the anti-aggregatory effect of this compound is not specific to a single platelet agonist but appears to be a common effect regardless of the agonist type used to induce aggregation. medchemexpress.commolnova.com This suggests a mechanism that acts broadly on the platelet activation pathway. The inhibition of aggregation induced by thrombin, ADP, and collagen supports this agonist-independent characteristic. medchemexpress.comselleckchem.com The antiaggregatory effect mediated by this compound is dependent on AMPK activation and its downstream signaling pathway involving eNOS-cGMP-PKG. nih.govresearchgate.net Pretreatment with AMPK inhibitors like compound C and ara-A abolishes the AMPK activation and aggregation inhibition induced by this compound. nih.gov

Research findings on the inhibitory concentrations (IC50) of this compound against different agonists in platelet aggregation studies are summarized in the table below:

| Agonist | IC50 (µM) (Approximate) |

| Thrombin | 84 |

| ADP | 55 |

| Collagen | 87 |

Data compiled from references caymanchem.commedchemexpress.commolnova.comtargetmol.com.

Role in Metabolic Pathway Regulation Beyond AMPK Activation

While this compound is recognized as an AMPK activator, research indicates its involvement in regulating metabolic pathways beyond direct AMPK activation. caymanchem.comlookchem.com

Investigations in Lipid Metabolism Regulation in Animal Models

Studies have explored the effects of this compound on lipid metabolism. caymanchem.comacs.orghoelzel-biotech.comhoelzel-biotech.comacs.org Research in HepG2 cells demonstrated that this compound dose-dependently increased the phosphorylation of AMPKα and acetyl-CoA carboxylase (ACC), and inhibited lipogenesis. researchgate.net Animal models, such as diet-induced obese mice, have been used to investigate the effects of this compound on metabolic parameters, including glucose tolerance and insulin (B600854) resistance. caymanchem.comresearchgate.netresearchgate.net

Potential in Therapeutic Strategy Development for Myocardial Ischemia-Reperfusion Injury (MIRI)

This compound is considered a promising preclinical drug candidate for the treatment of metabolic diseases and myocardial ischemia-reperfusion injury (MIRI). caymanchem.comlookchem.comacs.orgacs.orgfigshare.comgoogle.com MIRI is a significant contributor to adverse cardiovascular outcomes following myocardial ischemia. nih.govrevespcardiol.org The beneficial effects of AMPK therapy, which this compound activates, have been observed in the context of ischemia-reperfusion injury. acs.orgacs.orgfigshare.comresearchgate.net

Exploitation of Oxindole (B195798) Scaffold for Diverse Biological Activity

This compound is an alkene oxindole derivative. rsc.orgresearchgate.net The oxindole scaffold is a privileged structure in medicinal chemistry, known for its presence in various biologically active compounds and plant-based alkaloids. rsc.orgrsc.orgresearchgate.net Molecules incorporating the oxindole moiety have demonstrated a broad spectrum of biological activities. rsc.orgresearchgate.net The versatility of the oxindole scaffold allows for chemical modifications that can lead to compounds with diverse pharmacological properties. rsc.orgresearchgate.net The development of novel AMPK activators, including this compound, has involved the design of compounds based on the alkene oxindole scaffold, aiming for improved potency and bioavailability. researchgate.net The existence of alkene oxindoles as E- and Z-isomers, which can exhibit different biological activities, highlights the importance of stereochemistry in the development of these compounds. rsc.orgrsc.orgacs.org

Interplay with Cellular Energy Homeostasis Pathways

AMP-activated protein kinase (AMPK) serves as a master regulator of cellular energy balance. dbaitalia.itmedchemexpress.comphysiology.org It is activated in response to conditions of low cellular energy, such as an increased AMP:ATP ratio. Activation of AMPK leads to the phosphorylation of various downstream targets, ultimately promoting ATP-generating processes and inhibiting ATP-consuming processes. dbaitalia.itmedchemexpress.com

This compound has been identified as an orally bioavailable activator of AMPK. caymanchem.combiomol.com Studies have demonstrated that this compound activates AMPK in various cell types, including platelets and L6 myotubes. caymanchem.combiomol.com The activation of AMPK by this compound is concentration-dependent. nih.gov

Research indicates that this compound activates cellular AMPK through multiple mechanisms. It can evoke an increase in the intracellular AMP:ATP ratio and induce depolarization of the mitochondrial membrane potential. Furthermore, this compound appears to allosterically activate AMPK through a mechanism distinct from that of AMP and other activators like A-769662.

Functional studies have shown that this compound influences key metabolic processes. In L6 myotubes, this compound stimulates glucose uptake in a dose-dependent manner. caymanchem.combiomol.com In hepatocytes, it has been observed to decrease glucose output and lipid content. Preclinical studies in diabetic db/db mice and diet-induced obese mice have shown that both acute and chronic administration of this compound can improve metabolic parameters.

The activation of AMPK by this compound leads to downstream effects on lipid metabolism. Studies in HepG2 cells demonstrated that this compound dose-dependently increased the phosphorylation of AMPKα and acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis, and inhibited lipogenesis. researchgate.net The broader effects of AMPK activation include the stimulation of hepatic fatty acid oxidation and ketogenesis, inhibition of cholesterol synthesis, lipogenesis, and triglyceride synthesis, and inhibition of adipocyte lipolysis and lipogenesis. dbaitalia.itmedchemexpress.com

This compound has also been investigated for its effects on platelet function, which is linked to cellular energy status. This compound activates AMPK in platelets at a concentration of 150 µM. caymanchem.combiomol.com This activation leads to the inhibition of platelet aggregation induced by various agonists, including thrombin, ADP, and collagen. caymanchem.combiomol.comnih.govtargetmol.com The anti-aggregatory effect is mediated by AMPK activation and its downstream signaling axis involving eNOS-cGMP-PKG. nih.gov The half-maximal inhibitory concentrations (IC50) for this compound in inhibiting platelet aggregation induced by thrombin, ADP, and collagen are approximately 84 µM, 55 µM, and 87 µM, respectively. caymanchem.combiomol.comtargetmol.com

| Cellular/Biological Effect | Cell Type/Model | Key Finding | Concentration/Dose | Citation |

| AMPK Activation | Platelets | Concentration-dependent activation | 50-150 µM | nih.gov |

| AMPK Activation | Platelets | Activation confirmed by phosphorylation at Thr172 | 150 µM | targetmol.com |

| AMPK Activation | L6 myotubes, HepG2 cells | Activated cellular AMPK | Not specified | |

| Increased AMP:ATP ratio | L6 myotubes, HepG2 cells | Accompanied cellular AMPK activation | Not specified | |

| Depolarized mitochondrial membrane potential | L6 myotubes, HepG2 cells | Accompanied cellular AMPK activation | Not specified | |

| Glucose Uptake Stimulation | L6 myotubes | Dose-dependent increase | Not specified | caymanchem.combiomol.com |

| Glucose Output Decrease | Hepatocytes | Decrease observed | Not specified | |

| Lipid Content Decrease | Hepatocytes | Decrease observed | Not specified | |

| Improved Glucose Tolerance | Diabetic db/db mice, Diet-induced obese mice | Observed after acute and chronic treatment | 150 mg/kg | caymanchem.combiomol.com |

| Inhibition of Platelet Aggregation | Platelets (Thrombin-induced) | IC50 | 84 µM | caymanchem.combiomol.comtargetmol.com |

| Inhibition of Platelet Aggregation | Platelets (ADP-induced) | IC50 | 55 µM | caymanchem.combiomol.comtargetmol.com |

| Inhibition of Platelet Aggregation | Platelets (Collagen-induced) | IC50 | 87 µM | caymanchem.combiomol.comtargetmol.com |

| Inhibition of Whole Blood Aggregation | Whole blood | Attenuated aggregation induced by collagen | Not specified | nih.gov |

| Phosphorylation of AMPKα | HepG2 cells | Dose-dependently increased | 5-40 µM | researchgate.net |

| Phosphorylation of ACC | HepG2 cells | Dose-dependently increased | 5-40 µM | researchgate.net |

| Inhibition of Lipogenesis | HepG2 cells | Observed | 5-40 µM | researchgate.net |

Modulation of Proliferative Signaling Pathways (e.g., p53 Reactivation)

Beyond its role in energy metabolism, AMPK is also interconnected with pathways regulating cell growth and proliferation. researchgate.net Small molecules based on the 2-oxindole scaffold, such as this compound, have demonstrated a broad spectrum of biological activities, including antitumor potential. nih.gov These compounds are thought to act as multitarget agents, influencing both metabolic signaling through AMPK and proliferative pathways. nih.gov

One mechanism by which 2-oxindole derivatives may impact proliferative signaling is through the reactivation of the tumor suppressor protein p53. nih.gov AMPK itself is associated with mediators of cell cycle progression, including p53. researchgate.net The high lipophilicity characteristic of 2-oxindole structures like this compound is suggested to facilitate potent binding to the active cavity of the MDM2 protein. nih.gov MDM2 is a negative regulator of p53, and disruption of the MDM2-p53 interaction can lead to the stabilization and activation of p53, thereby promoting cell cycle arrest or apoptosis in cancer cells. While the search results indicate this potential mechanism for 2-oxindole derivatives in general, specific detailed research findings directly linking this compound to p53 reactivation or direct MDM2 binding were not prominently featured. However, the structural class and the known interplay between AMPK and p53 pathways support this as a potential area of biological insight for this compound.

Q & A

Q. What are the critical structural and biochemical properties of YLF-466D that researchers must verify before experimental use?

Researchers should first confirm the compound's molecular identity and purity. Key properties include:

- Molecular formula : C₂₉H₂₀ClNO₃

- Molecular weight : 465.93 g/mol

- CAS No. : 1273323-67-3

- Purity : ≥99.16% (via HPLC or mass spectrometry) Structural validation should involve nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Stability must also be assessed under storage conditions (-20°C, protected from light), with solvent-reconstituted aliquots used within one month to avoid degradation .

Q. What standardized protocols are recommended for assessing this compound's AMPK activation in vitro?

To validate AMPK activation:

- Use recombinant human AMPK isoforms (e.g., α1β1γ1, α2β1γ1) in kinase activity assays.

- Measure phosphorylation of AMPK substrates (e.g., acetyl-CoA carboxylase) via Western blot or fluorescence-based assays.

- Include controls: (1) untreated cells, (2) cells treated with a known AMPK activator (e.g., AICAR), and (3) AMPK-knockout models to confirm target specificity.

- Perform dose-response curves (typical range: 1–100 nM) to determine EC₅₀ values .

Q. How should researchers optimize this compound dosing in animal models to balance efficacy and toxicity?

- Conduct pharmacokinetic (PK) studies to determine bioavailability, half-life, and tissue distribution.

- Use staggered dosing regimens (e.g., single vs. repeated administration) in rodent models.

- Monitor biomarkers of AMPK activation (e.g., phospho-AMPK levels in liver or muscle tissues) alongside toxicity markers (e.g., liver enzymes, body weight changes) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound's tissue-specific AMPK activation profiles?

- Perform comparative transcriptomics/proteomics across tissues (e.g., liver vs. skeletal muscle) to identify differential expression of AMPK subunits or regulatory proteins.

- Use tissue-specific AMPK-knockout models to isolate mechanistic pathways.

- Analyze post-translational modifications (e.g., phosphorylation, acetylation) that may modulate AMPK sensitivity to this compound .

Q. How can researchers design experiments to investigate this compound's synergistic effects with other AMPK modulators?

- Apply combination index (CI) analysis using the Chou-Talalay method to quantify synergism with compounds like metformin or direct AMPK agonists.

- Use isobolographic analysis to determine additive, synergistic, or antagonistic effects.

- Evaluate metabolic outcomes (e.g., glucose uptake, lipid oxidation) in primary hepatocytes or adipocytes treated with this compound and co-agents .

Q. What methodologies are recommended to assess off-target effects of this compound in high-throughput screening?

- Employ kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions.

- Use CRISPR-Cas9-based genome-wide screens to detect synthetic lethality or resistance genes.

- Validate findings with orthogonal assays (e.g., thermal shift assays for target engagement) .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile dose-exposure relationships.

- Evaluate tissue penetration using LC-MS/MS quantification of this compound in target organs.

- Assess species-specific differences in AMPK isoform expression or metabolic pathways .

Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound's dose-dependent effects?

- Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values.

- Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons.

- Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize biological significance .

Q. How can researchers ensure reproducibility when using this compound in longitudinal studies?

- Standardize batch-to-batch consistency by verifying purity and bioactivity for each new stock.

- Predefine exclusion criteria for outlier data (e.g., animals with abnormal biomarker levels).

- Share raw data and analysis pipelines via repositories like Zenodo or Figshare .

Data Reporting and Ethical Compliance

Q. What documentation is essential for publishing this compound-related findings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.